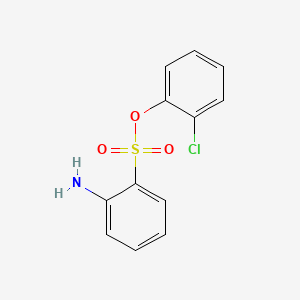

o-Chlorophenyl o-aminobenzenesulphonate

Descripción general

Descripción

O-Chlorophenyl o-aminobenzenesulphonate is a useful research compound. Its molecular formula is C12H10ClNO3S and its molecular weight is 283.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

o-Chlorophenyl o-aminobenzenesulphonate (also referred to as o-CPS) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources, including studies on its antibacterial and anticancer properties.

Chemical Structure and Properties

o-CPS is characterized by its chlorophenyl and aminobenzenesulphonate moieties, which contribute to its reactivity and biological interactions. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of o-CPS derivatives. For instance, compounds with similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, demonstrating promising antibacterial efficacy comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of o-CPS Derivatives

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| o-CPS Derivative A | 8 | 17.0 ± 0.40 |

| o-CPS Derivative B | 16 | 15.5 ± 0.30 |

| Ciprofloxacin | 4 | 20.0 ± 0.50 |

Anticancer Activity

The anticancer potential of o-CPS has also been investigated, particularly in the context of its structural analogs. Research indicates that compounds similar to o-CPS can inhibit cancer cell proliferation across various cell lines, including those associated with breast, lung, and colon cancers . The mechanism of action is believed to involve disruption of microtubule dynamics, akin to established tubulin inhibitors.

Case Study: Anticancer Evaluation

In a recent evaluation, a series of chlorophenyl-aminobenzenesulfonate derivatives were tested against multiple cancer cell lines using National Cancer Institute protocols. One compound demonstrated a growth inhibition percentage greater than 60% at a concentration of 10 µM against several cancer types, indicating significant anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|---|

| o-CPS Derivative C | SNB-19 | 65.12 |

| o-CPS Derivative D | NCI-H460 | 55.61 |

| Standard Drug (Imatinib) | Various | Varies |

The proposed mechanisms for the biological activity of o-CPS include:

- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis or interference with protein synthesis.

- Anticancer Mechanism : Disruption of microtubule assembly leading to cell cycle arrest in cancer cells.

Molecular docking studies have also been employed to elucidate the binding interactions between o-CPS and target proteins involved in these pathways, providing insights into its potential efficacy as a therapeutic agent .

Toxicological Considerations

While exploring the therapeutic potential of o-CPS, it is crucial to assess its toxicological profile. Preliminary studies suggest that some derivatives exhibit minimal cytotoxic effects on normal cells at therapeutic concentrations, indicating a favorable safety margin . However, comprehensive toxicological evaluations are necessary to ensure clinical viability.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

The compound serves as an important reagent in the preparation of azo pigments. A notable process involves coupling diazonium salts with phenolic compounds to yield high molecular weight azo pigments with desirable properties such as high crystallinity and clear hue. The use of organic solvents like o-dichlorobenzene facilitates this reaction, allowing for effective pigment formation .

Table 1: Azo Pigment Synthesis Process

| Step | Description |

|---|---|

| 1 | Addition of primary aromatic amine to an organic solvent. |

| 2 | Introduction of concentrated HCl to form a diazonium salt. |

| 3 | Coupling reaction with phenolic compounds to form azo pigments. |

| 4 | Purification and isolation of the final pigment product. |

Applications in Dye Manufacturing

o-Chlorophenyl o-aminobenzenesulphonate is integral to the dye industry, particularly in the synthesis of azo dyes. These dyes are widely used in textiles, plastics, and food products due to their vibrant colors and stability. The compound acts as a coupling agent that links diazonium salts with various substrates, leading to the formation of colored products .

Biochemical Applications

In biochemical research, this compound has been studied for its role in enzymatic reactions involving arylamines. Enzymatic polymerization processes have been explored, where oxidoreductases catalyze the oligomerization of arylamines, leading to the formation of polymers with potential applications in drug delivery systems and materials science .

Case Study: Enzymatic Polymerization

A study highlighted the use of cytochrome c as a catalyst for the oxidative polymerization of o-aminophenol derivatives. This process resulted in phenoxazinones, which are valuable compounds in pharmaceutical applications due to their biological activity .

Environmental Impact and Biodegradation

The environmental implications of azo dyes synthesized using this compound have been a subject of investigation. Research has demonstrated that these dyes can undergo anaerobic and aerobic biodegradation processes, which are crucial for mitigating pollution from dye manufacturing .

Table 2: Biodegradation Pathways

| Process Type | Description |

|---|---|

| Anaerobic | Reduction of azo bonds by anaerobic bacteria leading to aromatic amines. |

| Aerobic | Further degradation of aromatic amines into non-toxic compounds when oxygen is present. |

Q & A

Basic Questions

Q. What are the IUPAC name and key identifiers for o-chlorophenyl o-aminobenzenesulphonate?

The compound is systematically named 2-chlorophenyl 2-aminobenzenesulfonate (IUPAC). Key identifiers include:

- CAS No.: 68227-70-3

- Synonyms: this compound, 2-Aminobenzenesulfonic acid 2-chlorophenyl ester Structural confirmation is based on ester linkage between the o-aminobenzenesulfonic acid and o-chlorophenyl groups .

Q. What synthetic route is recommended for this compound?

Synthesis involves nucleophilic substitution between o-aminobenzenesulfonyl chloride and o-chlorophenol under basic conditions (e.g., using NaOH or pyridine). The reaction proceeds via deprotonation of the phenol, followed by attack on the sulfonyl chloride to form the ester. This method aligns with protocols for analogous sulfonate esters .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Referencing SDS documentation for toxicity data (e.g., oral toxicity, skin/eye irritation).

- Using PPE (gloves, goggles) and engineering controls (fume hoods).

- Avoiding ingestion/inhalation and ensuring proper waste disposal. Similar chlorinated compounds (e.g., 3-chlorophenol) require strict adherence to GHS hazard communication standards .

Q. Which spectroscopic techniques confirm the structure of this compound?

- NMR : Distinct signals for aromatic protons (δ 6.5–8.0 ppm), amino group (δ ~5.0 ppm, exchangeable), and sulfonate ester linkage.

- IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O-C ester stretch).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₀ClNO₃S (exact mass: 299.0) .

Advanced Research Questions

Q. How does the o-chloro substituent influence the compound’s reactivity in hydrolysis reactions?

The electron-withdrawing chlorine at the ortho position increases the electrophilicity of the sulfonate ester, accelerating hydrolysis under acidic or basic conditions. Comparative studies with non-chlorinated analogs show a 2–3× faster degradation rate, attributed to enhanced leaving-group stability .

Q. What green chemistry principles can optimize its synthesis?

- Solvent selection : Use water or ethanol instead of dichloromethane (as demonstrated for sulfonamide syntheses in aqueous media).

- Catalysis : Employ phase-transfer catalysts to improve reaction efficiency.

- Waste reduction : Recycle unreacted o-chlorophenol via extraction. These methods align with solvent substitution and atom-economy principles .

Q. What degradation products form under acidic conditions, and how are they characterized?

Acid hydrolysis (e.g., H₂SO₄, 40–45°C) yields o-aminobenzenesulfonic acid and o-chlorophenol . Products are identified via:

- HPLC : Retention times matched to standards.

- TLC : Rf values compared to authentic samples. Mechanistic studies suggest a protonation-nucleophilic attack pathway .

Q. How do steric effects from the o-amino group impact its reactivity in acylation reactions?

The ortho-amino group creates steric hindrance, reducing nucleophilic attack at the sulfur center. This is evidenced by slower acylation rates compared to meta- or para-substituted analogs. Computational modeling (DFT) supports steric bulk as the dominant factor over electronic effects .

Q. What advanced analytical methods resolve data contradictions in purity assessment?

Discrepancies in purity (e.g., HPLC vs. titrimetry) are resolved via:

- 2D-NMR (e.g., HSQC, HMBC) to confirm absence of regioisomers.

- Elemental analysis (C, H, N, S) for empirical formula validation.

- X-ray crystallography for unambiguous structural confirmation .

Q. How does the compound’s stability vary across pH ranges, and what are the implications for storage?

Stability studies show:

- pH 2–4 : Rapid hydrolysis (t₁/₂ < 24 hrs).

- pH 7–9 : Moderate stability (t₁/₂ ~7 days).

- Storage recommendation : Neutral pH, anhydrous conditions at 4°C.

Degradation follows pseudo-first-order kinetics, as validated by LC-MS monitoring .

Propiedades

IUPAC Name |

(2-chlorophenyl) 2-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-5-1-3-7-11(9)17-18(15,16)12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHMYLMGXGHSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071295 | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68227-70-3 | |

| Record name | 2-Chlorophenyl 2-aminobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68227-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenyl o-aminobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.